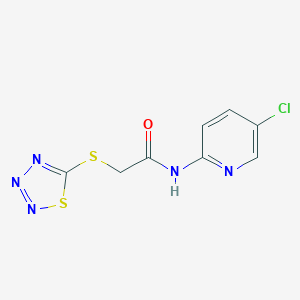
N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide, also known as CP-690,550, is a chemical compound that has shown promise in the treatment of autoimmune diseases. It was first discovered by Pfizer in the early 2000s and has since undergone extensive scientific research to determine its potential applications.
Wirkmechanismus
N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide works by inhibiting the activity of an enzyme called Janus kinase (JAK). JAK is involved in the signaling pathways that regulate the activity of immune cells. By inhibiting JAK, N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide can reduce the activity of immune cells and prevent them from attacking healthy tissues.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. These include reducing inflammation, preventing tissue damage, and improving overall immune function. Additionally, N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide has been shown to have a favorable safety profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide for lab experiments is that it can be used to study the role of JAK in autoimmune diseases. This can provide valuable insights into the underlying mechanisms of these diseases and help researchers develop new treatments. However, one limitation of N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide is that it may not be effective in all cases of autoimmune diseases and may have limited efficacy in certain patient populations.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide. One area of interest is the development of new JAK inhibitors that may be more effective or have fewer side effects than N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide. Additionally, researchers are investigating the potential applications of N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide in other disease areas, such as cancer and inflammatory bowel disease. Finally, there is ongoing research into the long-term safety and efficacy of N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide in clinical trials.
Synthesemethoden
N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is proprietary information and has not been disclosed by Pfizer.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide has been the subject of numerous scientific studies that have investigated its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. These studies have shown that N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide can effectively inhibit the activity of certain immune cells, thereby reducing inflammation and tissue damage.
Eigenschaften
Produktname |
N-(5-chloro-2-pyridinyl)-2-(1,2,3,4-thiatriazol-5-ylsulfanyl)acetamide |
|---|---|
Molekularformel |
C8H6ClN5OS2 |
Molekulargewicht |
287.8 g/mol |
IUPAC-Name |
N-(5-chloropyridin-2-yl)-2-(thiatriazol-5-ylsulfanyl)acetamide |
InChI |
InChI=1S/C8H6ClN5OS2/c9-5-1-2-6(10-3-5)11-7(15)4-16-8-12-13-14-17-8/h1-3H,4H2,(H,10,11,15) |
InChI-Schlüssel |
GKEJQKXRTFTBNH-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1Cl)NC(=O)CSC2=NN=NS2 |
Kanonische SMILES |
C1=CC(=NC=C1Cl)NC(=O)CSC2=NN=NS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide](/img/structure/B249337.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B249339.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]acetamide](/img/structure/B249342.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B249343.png)
![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B249344.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B249345.png)
![N-{3-[(4-isopropoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B249347.png)
![Ethyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B249349.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-fluorophenyl)-2-furamide](/img/structure/B249351.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B249352.png)
![2-(2,3-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B249353.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B249356.png)
![N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide](/img/structure/B249358.png)
